2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include enaminonitriles, benzohydrazides, and nitriles. Microwave irradiation is a common condition for these reactions due to its efficiency and eco-friendliness .
Major Products
The major products formed from these reactions are typically more complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic effects, such as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and potential biological activities .
Properties
IUPAC Name |
2-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-4(8)2-1-3-11(5)10-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRTZCZDYDQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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